molecular formula C21H23N5O4 B4504930 7,8-dimethoxy-2-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)phthalazin-1(2H)-one

7,8-dimethoxy-2-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)phthalazin-1(2H)-one

Cat. No.: B4504930
M. Wt: 409.4 g/mol
InChI Key: WRYSFDQKRMPWJN-UHFFFAOYSA-N
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Description

“7,8-dimethoxy-2-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)phthalazin-1(2H)-one” is a complex organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a phthalazinone core with various substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7,8-dimethoxy-2-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)phthalazin-1(2H)-one” typically involves multi-step organic reactions. The process may start with the preparation of the phthalazinone core, followed by the introduction of the dimethoxy groups and the piperazine-pyridine moiety. Common reagents used in these reactions include:

    Phthalic anhydride: for the formation of the phthalazinone core.

    Piperazine and pyridine derivatives: for the formation of the piperazine-pyridine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

“7,8-dimethoxy-2-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)phthalazin-1(2H)-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, “7,8-dimethoxy-2-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)phthalazin-1(2H)-one” may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, this compound may be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could make it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “7,8-dimethoxy-2-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)phthalazin-1(2H)-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone derivatives: Compounds with similar core structures but different substituents.

    Piperazine derivatives: Compounds featuring the piperazine moiety.

    Pyridine derivatives: Compounds containing the pyridine ring.

Uniqueness

The uniqueness of “7,8-dimethoxy-2-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)phthalazin-1(2H)-one” lies in its specific combination of functional groups and structural features. This combination may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

7,8-dimethoxy-2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-29-16-7-6-15-13-23-26(21(28)19(15)20(16)30-2)14-18(27)25-11-9-24(10-12-25)17-5-3-4-8-22-17/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYSFDQKRMPWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)N3CCN(CC3)C4=CC=CC=N4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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